N'-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
Overview
Description
N’-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a dioxotetrahydropyrrol ring, and a pyrazole carbohydrazide moiety. Its intricate molecular architecture makes it an interesting subject for synthetic chemistry and pharmacological studies.
Preparation Methods
The synthesis of N’-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions. This reaction yields the desired compound with a high yield of 88% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
N’-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, forming different derivatives depending on the reagents and conditions used. Major products formed from these reactions include various substituted pyrazole and hydrazide derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antifungal, and antiviral agent. Additionally, it has been studied for its anti-inflammatory and analgesic properties. In the industry, it can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N’-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to its antibacterial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N’-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE can be compared with other similar compounds such as 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxyphenyl-1H-indole. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in N’-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1,3-dimethylpyrazole-4-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-10-13(9-21(2)20-10)16(24)19-18-14-8-15(23)22(17(14)25)11-4-6-12(26-3)7-5-11/h4-7,9,14,18H,8H2,1-3H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRTUAGNLZCOQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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